Ethyl 4-methyl-1h-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-methyl-1h-pyrrole-3-carboxylate is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-1h-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction: 4-methylpyrrole-3-carboxylic acid is reacted with ethanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Purification: The resulting ester is purified through distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-1h-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-methylpyrrole-3-carboxylic acid.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Ethyl 4-methyl-1h-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the synthesis of bioactive molecules and natural product analogs.
Medicine: this compound derivatives have been investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-1h-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and the biological context.
Comparison with Similar Compounds
Ethyl 4-methyl-1h-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Ethyl 2-methyl-1h-pyrrole-3-carboxylate: Similar in structure but with the methyl group at the 2-position.
Ethyl 4-methyl-1h-pyrrole-2-carboxylate: Similar in structure but with the carboxylate group at the 2-position.
Ethyl 1h-pyrrole-3-carboxylate: Lacks the methyl group, making it less sterically hindered.
Uniqueness: this compound is unique due to the specific positioning of the methyl and carboxylate groups, which influence its reactivity and potential applications. The presence of the methyl group at the 4-position can affect the electronic properties of the pyrrole ring, making it distinct from other derivatives.
Properties
IUPAC Name |
ethyl 4-methyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOYVVZUVZLHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284158 | |
Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-49-7 | |
Record name | 2199-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-methyl-1h-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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